molecular formula C42H28O9P2 B3240816 13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide CAS No. 1447217-75-5

13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B3240816
CAS No.: 1447217-75-5
M. Wt: 738.6 g/mol
InChI Key: FVMLXKFHVBJCIC-UHFFFAOYSA-N
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Description

The compound 13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule characterized by its intricate structure involving multiple rings and phosphorus atoms

Mechanism of Action

Target of Action

It is known to be a diphosphonite ligand , which suggests that it may interact with metal ions in biological systems.

Mode of Action

The compound has been successfully employed in asymmetric Rh-catalyzed conjugate addition reactions of arylboronic acids to enones, as well as in asymmetric hydrogenation reactions of β-keto esters . This suggests that it may interact with its targets by facilitating these reactions.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it catalyzes and the context in which it is used. For instance, in the context of asymmetric hydrogenation reactions, it could influence the production of specific chiral molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pentacyclic structure. The process includes:

    Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure.

    Functional Group Modifications: Introduction of hydroxy and oxo groups at specific positions through controlled oxidation and reduction reactions.

    Phosphorus Incorporation: Incorporation of phosphorus atoms into the structure using phosphorus-containing reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.

    Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the desired compound in pure form.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form oxo groups.

    Reduction: The oxo groups can be reduced back to hydroxy groups.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound can be used as a probe to study the interactions of phosphorus-containing compounds with biological molecules. It can also serve as a model compound for studying the behavior of similar structures in biological systems.

Medicine

In medicine, this compound has potential applications as a therapeutic agent due to its unique chemical properties. It can be used in the development of new drugs targeting specific molecular pathways.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
  • 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid
  • 13-Hydroxyoctadecadienoic acid

Uniqueness

This compound is unique due to its complex pentacyclic structure and the presence of multiple phosphorus atoms

Properties

IUPAC Name

13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28O9P2/c43-52(44)48-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)50-52)23-47-24-30-22-28-12-4-8-16-34(28)40-38-32-14-6-2-10-26(32)18-20-36(38)49-53(45,46)51-42(30)40/h1-22H,23-24H2,(H,43,44)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMLXKFHVBJCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=CC5=CC=CC=C54)COCC6=CC7=CC=CC=C7C8=C6OP(=O)(OC9=C8C1=CC=CC=C1C=C9)O)OP(=O)(O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28O9P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Reactant of Route 2
13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Reactant of Route 3
13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Reactant of Route 4
13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Reactant of Route 5
13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Reactant of Route 6
Reactant of Route 6
13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

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